molecular formula C23H26ClN B1672497 Fendiline hydrochloride CAS No. 13636-18-5

Fendiline hydrochloride

Cat. No. B1672497
CAS RN: 13636-18-5
M. Wt: 351.9 g/mol
InChI Key: NJXWZWXCHBNOOG-UHFFFAOYSA-N
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Description

Fendiline hydrochloride is the hydrochloride salt form of Fendiline . It is a coronary vasodilator which inhibits calcium function in muscle cells in excitation-contraction coupling . It has been proposed as an antiarrhythmic and antianginal agent . Fendiline is non-selective .


Synthesis Analysis

Fendiline and its analogues were resolved on a CSP based on (+)- (18-crown-6)-2,3,11,12-tetracarboxylic acid . The comparison of the chromatographic behaviors for the resolution of fendiline and its analogues indicated that the 3,3-diphenylpropyl group bonded to the secondary amino group of fendiline is important in the chiral recognition .


Molecular Structure Analysis

The molecular formula of this compound is C23H25N.HCl . Its molecular weight is 351.91 . The SMILES string representation is Cl.CC(NCCC(c1ccccc1)c2ccccc2)c3ccccc3 .


Chemical Reactions Analysis

Fendiline was resolved quite well with the separation factor (α) of 1.25 and resolution (RS) of 1.55 when a mobile phase consisting of methanol–acetonitrile–trifluoroacetic acid–triethylamine at a ratio of 80/20/0.1/0.5 (v/v/v/v) was used .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C23H25N.HCl and a molecular weight of 351.91 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Anticryptococcal Therapy

Fendiline hydrochloride has shown potential as a drug scaffold for anticryptococcal therapy. It triggers phagosomal acidification and intracellular fungal killing in macrophages, which could be beneficial in treating Cryptococcus neoformans infections. Intracellular calcium rise upon drug treatment plays a key role in this process (Samantaray et al., 2016).

Chromatographic Analysis

This compound and its analogues have been used in chromatographic studies. Specifically, it has been used to understand the chiral recognition mechanisms in liquid chromatography (Lee & Hyun, 2014).

Enhancer of Chemotherapeutic Efficacy

In neuroblastoma treatment, co-administration of this compound enhances the chemotherapeutic efficacy of cisplatin. It induces the expression of ncRNA NDM29, leading to cell differentiation and reduction of multidrug resistance, thereby increasing susceptibility to cisplatin (Brizzolara et al., 2020).

Effects on Intracellular Calcium Movement

Studies have shown that this compound affects intracellular calcium movement in various cell types, including hepatoma, prostate cancer, and osteosarcoma cells. This is significant for understanding cell signaling and potential therapeutic applications (Cheng et al., 2001; Jan et al., 2001; Wang et al., 2001).

Vasodilator Potential

Research on 2'-hydroxy derivatives of fendiline has shown that they are potent vasodilators, more so than fendiline itself. This suggests potential applications in managing cardiovascular conditions (Wilkinson et al., 2007).

Antiviral Activity Against SARS-CoV-2

This compound was identified as one of the compounds effective in inhibiting the replication of SARS-CoV-2. It was found to block S protein-mediated cell fusion, indicating its potential as a therapeutic option for COVID-19 (Xiao et al., 2020).

Co-Administration in High-Risk Neuroblastoma

In a study, the combination of this compound with acetazolamide and cisplatin showed a significant improvement in the pharmacological approach to treating high-risk neuroblastoma, with increased cytotoxic activity and reduction of malignancy markers (Garbati et al., 2021).

Potential in Cancer Therapy

This compound enhances the cytotoxic effects of various therapeutic agents on pancreatic ductal adenocarcinoma cells by inhibiting tumor-promoting signaling events. This highlights its potential role in improving chemotherapy efficacy (Alhothali et al., 2019).

Cardiovascular Research

In cardiovascular research, this compound has been studied for its frequency- and time-dependent effects on cardiac electrical activity. This research contributes to understanding how fendiline can impact heart function (Gautam et al., 2000).

Antiprotozoal Activity

This compound demonstrated antiprotozoal activity against Leishmania infantum and Trypanosoma cruzi. This indicates its potential use in treating neglected parasitic diseases (Reimão et al., 2016).

Ophthalmic Research

Research on this compound's effects on rabbit corneal epithelial cells suggests its potential application in ophthalmic research. It induced concentration-dependent intracellular calcium increases, important for understanding cell signaling in eye tissues (Lin & Jan, 2002).

Study on Smooth Muscle Cells

This compound caused concentration-dependent increases in cytosolic free calcium levels in A10 smooth muscle cells, suggesting its potential use in studying smooth muscle physiology and pharmacology (Lo et al., 2001).

Allosteric Modulation of GABAB Receptors

Fendiline analogues have been synthesized and evaluated as positive allosteric modulators of GABAB receptors, indicating potential applications in neuroscience and pharmacology (Kerr et al., 2006).

Research on Kidney Cells

This compound's effect on Madin Darby canine kidney cells provides insights into its impact on renal physiology and potential therapeutic applications (Jan et al., 2000).

Mechanism of Action

Target of Action

Fendiline hydrochloride primarily targets the calcium channels in muscle cells . It is a coronary vasodilator that inhibits calcium function in muscle cells in excitation-contraction coupling . This means that this compound interferes with the process by which the electrical signals that cause muscle contraction are coupled with the actual contraction itself .

Mode of Action

This compound interacts with its targets, the calcium channels, by binding to them and inhibiting their function . This inhibition of calcium function in muscle cells disrupts the excitation-contraction coupling process, which can have various effects depending on the specific type of muscle cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . By inhibiting calcium function in muscle cells, this compound disrupts the normal flow of calcium ions, which are crucial for various cellular processes, including muscle contraction .

Pharmacokinetics

The pharmacokinetics of this compound reveal a slow onset of action and a long half-life . This means that it takes some time for the drug to start working after administration, but its effects can last for a long time . The drug is extensively metabolized, and only a small percentage of the administered dose is excreted via the urine and feces within five days .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal muscle cell function . By inhibiting calcium function in these cells, this compound can prevent muscle contraction, leading to its use as a coronary vasodilator .

Safety and Hazards

Fendiline hydrochloride is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Fendiline hydrochloride has been investigated for its potential to enhance the chemotherapeutic efficacy of cisplatin in neuroblastoma treatment . The administration of fendiline might be a possible novel therapeutic approach to increase cisplatin efficacy in aggressive and poorly responsive neuroblastoma cases .

properties

IUPAC Name

3,3-diphenyl-N-(1-phenylethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N.ClH/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23-24H,17-18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXWZWXCHBNOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045860
Record name Fendiline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85273758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

13636-18-5
Record name Phenoxan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13636-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fendiline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fendiline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,3-diphenylpropyl)(1-phenylethyl)ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FENDILINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEM3Z10IIK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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